Compound Description: This compound, also known as L-660863, is a muscarinic agonist. Its crystal structure has been determined, and a model based on this structure, database statistics, and molecular mechanics calculations suggests it binds to the muscarinic receptor site in a way that differs from acetylcholine. []
Relevance: L-660863 shares a structural resemblance to N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide through the presence of a cyclic amine and an amide group. Both compounds are involved in research exploring receptor interactions. []
Compound Description: Known as Org 31956, this compound is also a muscarinic agonist. Its crystal structure has been elucidated, and like L-660863, it is included in a model proposing a distinct binding mode to the muscarinic receptor site compared to acetylcholine. []
Relevance: Org 31956 possesses a tetrahydropyridine ring, similar to N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide. Both compounds are investigated for their interaction with muscarinic receptors. []
Compound Description: This compound is a muscarinic agonist included in a model comparing the binding of reverse ester bioisosteres of acetylcholine to muscarinic receptors. []
Relevance: Structurally, this compound resembles L-660863 with its bicyclic amine structure and also shares similarities with N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide through the presence of a cyclic amine and an ester group. []
Arecoline
Compound Description: Arecoline is a muscarinic agonist, known for its parasympathomimetic effects. It's incorporated in a model suggesting a unique binding mode to the muscarinic receptor for a group of reverse ester bioisosteres of acetylcholine. []
Relevance: The cyclic amine structure of arecoline connects it to N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide. Both compounds are studied in the context of muscarinic receptor interactions. []
Sulfonium-Arecoline and Sulfonium-Isoarecoline
Compound Description: These compounds are sulfonium analogs of arecoline, also categorized as muscarinic agonists. Their inclusion in the binding model highlights the varying interaction geometries of quaternary ammonium, protonated tertiary amino, and sulfonium groups with negatively charged receptor sites. []
Relevance: These compounds are structurally related to arecoline and share the cyclic amine feature with N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide, emphasizing their relevance in studying muscarinic receptor activity. []
N-Methylisoarecoline
Compound Description: Another muscarinic agonist, N-methylisoarecoline is a derivative of arecoline and included in the model proposing a common binding mode to the muscarinic receptor site for reverse ester bioisosteres of acetylcholine. []
Relevance: This compound, like the other arecoline derivatives, shares structural similarities with N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide through its cyclic amine moiety. All are involved in research focusing on muscarinic receptor function. []
N-Methylarecoline
Compound Description: N-methylarecoline is a muscarinic agonist that falls under the category of reverse ester bioisosteres of acetylcholine. The model for these compounds suggests a common binding mode to the muscarinic receptor that is distinct from acetylcholine. []
Relevance: As a derivative of arecoline, this compound is structurally related and possesses the cyclic amine characteristic also present in N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide. These compounds are investigated for their interactions with muscarinic receptors. []
Isoarecoline
Compound Description: Isoarecoline is a muscarinic agonist. The model for reverse ester bioisosteres of acetylcholine includes isoarecoline, implying a shared binding mode to the muscarinic receptor, different from that of acetylcholine. []
Relevance: The cyclic amine structure present in isoarecoline links it structurally to N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide. Both compounds are of interest in research focused on muscarinic receptors. []
2-Aminoethyl Methylphosphonate (2-AEMP)
Compound Description: This compound is an analog of γ-aminobutyric acid (GABA) with antagonist activity at GABAA-ρ1 receptors. Its action is primarily competitive and produces rapid inhibition release. []
Relevance: While not sharing a direct structural resemblance, 2-AEMP and N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide are both investigated for their interaction with receptors, although targeting different receptor systems. Research on 2-AEMP focuses on understanding antagonist binding sites and structure-activity relationships. []
Compound Description: TPMPA is a commonly used antagonist of GABAA-ρ1 receptors. It exhibits a slower rate of inhibition release compared to 2-AEMP. []
Relevance: Although structurally distinct, both TPMPA and N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide are studied in the context of receptor interactions. TPMPA's research focuses on antagonist activity at GABA receptors. []
(R)-2-Aminopropyl Methylphosphonate
Compound Description: This compound is an analog of 2-AEMP. It exhibits reduced potency compared to 2-AEMP in diminishing the response to GABA. []
Relevance: Structurally related to 2-AEMP, this compound shares a common research focus with N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide in investigating receptor interactions and structure-activity relationships. []
Compound Description: CP 93129 is a selective 5-HT1B receptor agonist that reduces veratridine-evoked glutamate and aspartate release in the rat prefrontal cortex. Its effects are attenuated by the selective 5-HT1B receptor antagonist SB 216641. []
Relevance: CP 93129 and N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide both contain the tetrahydropyridine ring as a central structural feature. This suggests potential similarities in their pharmacological profiles. []
Compound Description: SB 216641 is a selective 5-HT1B receptor antagonist. It attenuates the inhibitory effects of the 5-HT1B receptor agonist CP 93129 on glutamate and aspartate release in the rat prefrontal cortex. []
Relevance: Although structurally distinct, SB 216641's research involvement with the 5-HT1B receptor, which shares a structural element with N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide, highlights the importance of this receptor subtype in modulating neurotransmitter release. []
Compound Description: ACHN-975 is a UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitor, essential for the survival of many pathogenic Gram-negative bacteria. This compound was the first LpxC inhibitor to reach human clinical trials. It exhibited a dose-limiting cardiovascular toxicity of transient hypotension without compensatory tachycardia. [, ]
Relevance: While ACHN-975 does not directly resemble N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide structurally, both compounds highlight the challenges of balancing antibacterial activity with minimizing adverse cardiovascular effects in drug development. [, ]
Relevance: The research on LPXC-516, like that of N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide, underscores the complexities of drug development and the need for continued efforts to optimize desired properties while mitigating potential risks. [, ]
Compound Description: Compound 9 is a highly selective imidazole derivative designed as a prevention of activation (PoA) inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). It exhibited high selectivity against MSK1 phosphorylation but behaved similarly to p38 inhibitors in cellular signaling. []
Relevance: Although structurally distinct from N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide, Compound 9 highlights the complexities of targeting specific components of signaling pathways and the unexpected interplay that can occur in a cellular context. []
Compound Description: Compound 18 is an orally bioavailable imidazole derivative, also designed as a PoA inhibitor of MK2. Similar to Compound 9, it demonstrated biochemical selectivity against MSK1 phosphorylation but behaved like p38 inhibitors in cellular signaling. []
Relevance: While Compound 18 does not share a direct structural relationship with N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide, its research emphasizes the challenges of predicting the behavior of inhibitors in complex cellular environments and the potential for unexpected off-target effects. []
Compound Description: Impurity 9 is a derivative of Repaglinide, an antidiabetic drug. []
Relevance: Impurity 9 and N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide both contain an amide group and share some similarities in the overall structure of their side chains, particularly the presence of cyclic moieties. []
Compound Description: R-135766 is a metabolite of the drug R-138727, a potassium channel opener. It is identified using liquid chromatography/tandem mass spectrometry (LC-MS/MS). []
Relevance: R-135766 possesses a tetrahydropyridine ring, similar to N-{[1-(2-amino-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}-2-phenoxyacetamide. Both compounds contain an acetamide group and aromatic substituents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.